molecular formula C22H19ClN4O4 B10946042 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10946042
M. Wt: 438.9 g/mol
InChI Key: DQKLFMBLHWOMMG-UHFFFAOYSA-N
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Description

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, furyl groups, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the furyl groups: This step involves the reaction of the pyrazole intermediate with furfural under acidic or basic conditions.

    Attachment of the chlorophenoxy moiety: This is typically done through a nucleophilic substitution reaction, where the chlorophenoxy group is introduced using a suitable chlorophenol derivative.

    Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

4-[[5-[(2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C22H19ClN4O4/c1-27-21(22(28)25-11-15-5-4-10-29-15)19(13-26-27)24-12-16-8-9-17(31-16)14-30-20-7-3-2-6-18(20)23/h2-10,12-13H,11,14H2,1H3,(H,25,28)

InChI Key

DQKLFMBLHWOMMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=C(O2)COC3=CC=CC=C3Cl)C(=O)NCC4=CC=CO4

Origin of Product

United States

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